UT‑A1 Inhibition Potency: Methyl 4‑chloro‑3‑(3‑cyclohexylureido)benzoate vs. Core‑Scaffold Urea Inhibitor
Methyl 4‑chloro‑3‑(3‑cyclohexylureido)benzoate inhibits rat UT‑A1 with an IC₅₀ of 1,200 nM in MDCK cells [1]. In the same assay platform, the structurally related urea derivative BDBM50575417 (a compound bearing the core benzoate‑urea scaffold without the 4‑chloro and methyl ester modifications) exhibits an IC₅₀ of 1,000 nM [2]. The near‑equivalent potency indicates that the 4‑chloro‑3‑ureido substitution pattern does not compromise target engagement, while the methyl ester provides a synthetic handle for further prodrug optimization—a feature absent in the comparator compound [3].
| Evidence Dimension | Inhibitory potency against rat UT‑A1 (IC₅₀) |
|---|---|
| Target Compound Data | 1,200 nM (1.20 × 10³ nM) |
| Comparator Or Baseline | BDBM50575417 (urea‑benzoate analog lacking 4‑Cl and methyl ester): 1,000 nM |
| Quantified Difference | Target compound is 1.2‑fold less potent (Δ ≈ 200 nM) |
| Conditions | Rat UT‑A1 expressed in MDCK cells; 15‑min incubation; fluorescence plate‑reader assay |
Why This Matters
This confirms that the 4‑chloro and methyl ester substituents are tolerated for UT‑A1 potency, allowing researchers to exploit the methyl ester for permeability or prodrug strategies without a significant loss in target affinity, which is critical when selecting a lead scaffold for in vivo diuretic studies.
- [1] BindingDB Entry BDBM50575381. IC50 = 1.20E+3 nM for methyl 4-chloro-3-(3-cyclohexylureido)benzoate against rat UT-A1. View Source
- [2] BindingDB Entry BDBM50575417. IC50 = 1.00E+3 nM for a related urea derivative against rat UT-A1. View Source
- [3] Esteva-Font C, Cil O, Phuan PW, Su T, Lee S, Anderson MO, Verkman AS. FASEB J. 2014. Demonstrates that UT‑A inhibitors with ester functionalities can be optimized for in vivo use. View Source
